molecular formula C10H8S B1362552 2-Phenylthiophene CAS No. 825-55-8

2-Phenylthiophene

Cat. No. B1362552
Key on ui cas rn: 825-55-8
M. Wt: 160.24 g/mol
InChI Key: PJRGDKFLFAYRBV-UHFFFAOYSA-N
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Patent
US05712285

Procedure details

To a solution of 2-iodothiophene (2.8 ml, 25 mmol) and palladium tetrakistriphenylphosphine (866 mg, 0.75 mmol) in toluene (50 ml) under a nitrogen atmosphere was added aqueous sodium carbonate (2M, 25 ml) followed by a solution of phenylboronic acid (3.7 mg, 30 mmol) in methanol (12.5 ml). The vigorously stirred mixture was heated at 80° C. for 6 hours and then cooled to room temperature. Aqueous sodium carbonate (2M, 125 ml), dichloromethane (250 ml) and 0.88 ammonia solution (12 ml) were added to the reaction. The two phases were separated, and the aqueous phase extracted with dichloromethane (50 ml). The combined organic phases were washed with brine (80 ml), dried (MgSO4) and evaporated in vacuo to an oil. Purification by chromatography on silica gel eluting with hexane gave the title compound as a colourless oil (1.35 g, 36%) which solidified on standing. δH (CDCl3) 7.06-7.09 (1H, m, ArH), 7.25-7.31 (3H, m, ArH), 7.35-7.39 (2H, m, ArH, 7.60-7.62 (2H, m, ArH).
Quantity
2.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
866 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.7 mg
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
12.5 mL
Type
solvent
Reaction Step Four
Yield
36%

Identifiers

REACTION_CXSMILES
I[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.C(=O)([O-])[O-].[Na+].[Na+].[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.N>C1(C)C=CC=CC=1.CO.ClCCl>[C:13]1([C:2]2[S:3][CH:4]=[CH:5][CH:6]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
IC=1SC=CC1
Name
palladium tetrakistriphenylphosphine
Quantity
866 mg
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.7 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
12 mL
Type
reactant
Smiles
N
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
12.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The two phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with dichloromethane (50 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to an oil
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel eluting with hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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